Diisopropylphosphine CAS number 20491-53-6 properties
Diisopropylphosphine CAS number 20491-53-6 properties
An In-depth Technical Guide to Diisopropylphosphine (CAS: 20491-53-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, safety and reactivity data, and key experimental protocols associated with diisopropylphosphine. Diisopropylphosphine is an organophosphorus compound frequently utilized in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties make it a valuable reagent in the development of pharmaceuticals and other complex molecules.
Core Properties of Diisopropylphosphine
The fundamental physicochemical properties of diisopropylphosphine are summarized below. It is important to note that this compound is often supplied as a solution, typically in hexanes, which can affect properties such as flash point and density.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 20491-53-6 | [1][2] |
| Molecular Formula | C₆H₁₅P | [1][3] |
| Molecular Weight | 118.16 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.800 g/mL | [1] |
| Boiling Point | 118 - 128.3 °C at 760 mmHg | [1] |
| Melting Point | Not available | [1] |
| Flash Point | -22 °C to 31.4 °C (Note: Value can be for hexane (B92381) solution) | [1][3][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and benzene. | [3][5] |
Safety, Stability, and Reactivity
Diisopropylphosphine is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is highly flammable and air-sensitive, necessitating storage and transfer under an inert atmosphere.
Table 2: Safety and Reactivity Profile
| Parameter | Description | Source(s) |
| GHS Signal Word | Danger | [3] |
| Key Hazards | Highly flammable liquid and vapor.[1][3][5] Causes severe skin burns and eye damage.[3][5] Air sensitive.[1][5] Toxic to aquatic life with long-lasting effects.[3] Suspected of damaging fertility.[3][5] | |
| Stability | Air sensitive; stable under an inert atmosphere (nitrogen or argon). | [1][5] |
| Conditions to Avoid | Contact with air, heat, sparks, open flames, and other sources of ignition. | [1][5] |
| Incompatible Materials | Strong oxidizing agents, halogens, alkyl halides. | [1][5] |
| Hazardous Decomposition | Upon combustion, may emit toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides. | [1][5] |
Experimental Protocols
Due to its air-sensitive nature, all manipulations of diisopropylphosphine must be performed using Schlenk line or glovebox techniques under an inert atmosphere of nitrogen or argon.[1][5]
General Handling and Storage
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids area under an inert atmosphere.[1][5]
-
Handling : Transfers should be conducted in an efficient fume hood under an inert atmosphere.[1] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[5]
-
Personal Protective Equipment (PPE) : Always wear approved safety glasses, chemical-resistant gloves (consult manufacturer for appropriate type), and protective clothing.[1][5]
Synthetic Protocol: Synthesis of a Key Precursor, Chlorodiisopropylphosphine
A common precursor for many diisopropylphosphine-containing ligands and reagents is chlorodiisopropylphosphine. The following protocol is based on a Grignard reaction methodology.[6][7]
Experimental Workflow for Chlorodiisopropylphosphine Synthesis
Methodology:
-
Preparation : A multi-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings and tetrahydrofuran (B95107) (THF) as the solvent. The system is thoroughly purged with nitrogen.[6][7]
-
Grignard Reagent Synthesis : Isopropyl chloride is added to the magnesium suspension in THF to initiate the formation of the Grignard reagent, isopropylmagnesium chloride.[6][7]
-
Phosphorylation : The solution of isopropylmagnesium chloride is transferred to a dropping funnel and added slowly (over approximately 1.25 hours) to a separate flask containing a solution of phosphorus trichloride in THF, maintained at a low temperature (e.g., -30 °C). The molar ratio of PCl₃ to isopropyl chloride is critical, with optimal ratios reported around 1:1.8.[6][7]
-
Workup : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then briefly heated to reflux (e.g., 30 minutes).[6][7]
-
Isolation : The cooled mixture is filtered under a nitrogen atmosphere to remove magnesium salts. The resulting filtrate contains the crude product, which can be purified further, typically by distillation.[6][7] Using THF as a solvent instead of diethyl ether has been shown to improve safety and can increase reaction yield.[7]
Applications in Research and Development
Diisopropylphosphine and its derivatives are valuable in various areas of chemical synthesis.
-
Ligand Synthesis : It serves as a precursor for more complex phosphine (B1218219) ligands used in transition metal catalysis. These catalysts are employed in reactions such as cross-coupling, hydroformylation, and hydrogenation.[8]
-
Organic Synthesis : As a reagent, it can be used to introduce the diisopropylphosphino group into organic molecules. Related compounds like diisopropyl phosphonate (B1237965) are crucial for stereoselective synthesis, such as in the Horner-Wadsworth-Emmons reaction to produce specific alkene isomers.[9]
-
Drug Development : The phosphonate moiety, often introduced using reagents derived from diisopropylphosphine, is a key functional group in medicinal chemistry. It acts as a non-hydrolyzable bioisostere of a phosphate (B84403) group, which can enhance the metabolic stability of drug candidates, particularly in the development of antiviral and anticancer agents.[10][11]
References
- 1. Diisopropylphosphine | CAS#:20491-53-6 | Chemsrc [chemsrc.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CAS RN 20491-53-6 | Fisher Scientific [fishersci.com]
- 4. labsolu.ca [labsolu.ca]
- 5. fishersci.com [fishersci.com]
- 6. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]
- 7. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
